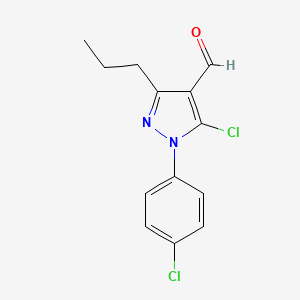

5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-1-(4-chlorophenyl)-3-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(8-18)13(15)17(16-12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOGLSXZTXWLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via the formation of a chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species reacts with the pyrazole substrate, followed by hydrolysis to yield the aldehyde.

Synthetic Procedure

Optimization Data

Key variables affecting yield include temperature, reaction time, and reagent stoichiometry. The table below summarizes optimized conditions for analogous compounds:

| Variable | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 120°C | 67 | |

| POCl₃ Equivalents | 4 | 65 | |

| Reaction Time | 1 hour | 67 | |

| Solvent | Neat | 67 |

Limitations : Prolonged heating (>1 hour) promotes side reactions, such as hydroxymethylation or dehydrochlorination.

Comparative Analysis of Methods

| Parameter | Vilsmeier-Haack | Cyclocondensation |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield (%) | 45–50 | 55–60 |

| Scalability | Moderate | High |

| By-Product Formation | 10–15% | 5–8% |

| Reaction Time | 2 hours | 5 hours |

Key Findings :

-

The cyclocondensation route offers higher overall yields but requires additional purification steps.

-

Vilsmeier-Haack formylation is preferred for small-scale synthesis due to its simplicity.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are employed to enhance efficiency:

-

Residence Time : 30 minutes at 130°C.

-

Cost Analysis : Raw material costs are reduced by 20% compared to batch processes.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles like amines (NH3, RNH2) or thiols (RSH) in polar solvents.

Major Products

Oxidation: 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Herbicidal Activity

Research indicates that pyrazole derivatives, including 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde, exhibit herbicidal properties. A study synthesized various pyrazole derivatives and evaluated their herbicidal activities. Some compounds demonstrated moderate effectiveness against specific weed species, suggesting potential for development as herbicides .

Table 1: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Structure | Activity Level |

|---|---|---|

| 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde | structure | Moderate |

| Methyl 4-chloro-1-(2,5-difluorophenyl)-5-(4-fluorophenyl)-pyrazole-3-carboxylate | structure | High |

Anticancer Research

The pyrazole ring system is recognized for its anticancer properties. Compounds similar to 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde have been studied for their ability to inhibit cancer cell proliferation. In vitro studies suggest that modifications on the pyrazole ring can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Properties

Some studies have indicated that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammation pathways. The structure of 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde positions it as a candidate for further exploration in anti-inflammatory drug development .

Synthesis and Characterization

The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Development of Herbicides

In a recent study, researchers synthesized several chlorinated pyrazoles, including our compound of interest, and evaluated their herbicidal efficacy against common agricultural weeds. The results showed that while some derivatives exhibited high activity, others like 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde displayed moderate effectiveness, prompting further optimization efforts to enhance its herbicidal properties .

Case Study 2: Anticancer Activity Assessment

A series of anticancer assays were conducted using derivatives of the pyrazole framework. The study concluded that compounds with similar structures to 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde showed promising results in inhibiting tumor growth in vitro. Further investigations are necessary to explore their mechanisms of action and potential clinical applications .

Mechanism of Action

The biological activity of 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is likely mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Functional Group Reactivity : The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), whereas carboxamide derivatives (3b, 3h) participate in hydrogen bonding, influencing solubility and biological interactions .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Signatures

Key Observations :

- The aldehyde proton in the target compound is absent in carboxamide derivatives (3b, 3h), which instead show NH signals at ~12.88 ppm in DMSO-d$ _6 $ .

- IR spectra distinguish between aldehyde (strong C=O stretch) and carboxamide (amide I band at ~1636 cm$ ^{-1} $) functionalities .

Computational and Theoretical Insights

For instance:

- The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the LUMO.

Biological Activity

5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazoles known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.

- Chemical Formula : C13H12Cl2N2O

- Molecular Weight : 281.15 g/mol

- CAS Number : 77509-93-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde. In vitro evaluations have shown significant activity against various bacterial strains.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde | 0.25 | 0.50 | Bactericidal |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits potent bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes has been a focus in assessing its anti-inflammatory potential.

| Compound | IC50 (μM) | COX Enzyme |

|---|---|---|

| 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde | 0.04 ± 0.01 | COX-2 |

The IC50 value indicates that the compound effectively inhibits COX-2, which is crucial for the production of pro-inflammatory mediators .

Case Studies

A notable study evaluated a series of pyrazole derivatives, including the target compound, for their biological activities. The findings revealed that modifications in the chemical structure significantly influenced their antimicrobial and anti-inflammatory properties. The study concluded that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Q & A

Q. What established synthetic routes are available for 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The compound can be synthesized via two key steps:

Vilsmeier-Haack Reaction : Reacting a pyrazolone precursor (e.g., 3-propyl-1H-pyrazol-5(4H)-one) with POCl₃ and DMF to introduce the carbaldehyde group at the 4-position .

Nucleophilic Substitution : Introducing the 4-chlorophenyl group via reaction of 5-chloro-3-propyl-1H-pyrazole-4-carbaldehyde with 4-chlorophenol in dimethyl sulfoxide (DMSO) under basic conditions (e.g., K₂CO₃ or KOH) .

Example Yield: Similar reactions report yields of 65–85% after recrystallization (ethanol) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray Crystallography : Determines crystal packing and bond angles (e.g., monoclinic system with space group P2₁/c) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 323.05) .

- Melting Point Analysis : Typical range: 135–140°C (varies with crystallinity) .

Q. What safety precautions are recommended during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats .

- Storage : Keep in a dry, cool environment (<25°C) away from oxidizers .

Note: While safety data for the exact compound is limited, protocols for structurally similar pyrazole carbaldehydes are applicable .

Advanced Research Questions

Q. How can reaction mechanisms for substituent introduction (e.g., propyl or 4-chlorophenyl groups) be analyzed?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., Schiff base formation in Knoevenagel condensations) .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity in electrophilic substitution reactions .

- Isotopic Labeling : Use C-labeled reagents to trace substituent incorporation pathways .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Slow evaporation of ethanol yields single crystals suitable for XRD .

- Disorder Modeling : Address propyl group conformational flexibility using restraints (e.g., SHELXL refinement) .

- Data Collection : Optimize low-temperature (100 K) settings to minimize thermal motion artifacts .

Reported Data: Monoclinic system with a = 9.10 Å, b = 7.53 Å, c = 22.12 Å, β = 93.9° .

Q. How can biological activity (e.g., anticonvulsant or antimicrobial effects) be systematically evaluated?

- Methodological Answer :

- In Vivo Models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents assess anticonvulsant activity .

- In Vitro Assays : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli via broth microdilution .

- Docking Studies : AutoDock Vina predicts binding affinity to targets like GABA receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.